molecular formula C18H11Cl2N3O B2950192 3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320415-81-4

3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2950192
CAS No.: 320415-81-4
M. Wt: 356.21
InChI Key: JGXBUBIAQKVEHO-MDZDMXLPSA-N
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Description

The compound 3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile features a 1,2-oxazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with an (E)-configured ethenyl bridge linked to a 2-chlorophenylamino moiety. The 4-position is occupied by a carbonitrile group.

Properties

IUPAC Name

5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O/c19-14-6-2-1-5-12(14)18-13(11-21)17(24-23-18)9-10-22-16-8-4-3-7-15(16)20/h1-10,22H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXBUBIAQKVEHO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step involves the substitution of hydrogen atoms on the oxazole ring with chlorophenyl groups using chlorinating agents.

    Formation of the carbonitrile group: This can be done by introducing a nitrile group through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues of the 1,2-Oxazole Core

Substituent Variations on the Aromatic Rings
  • 3-(2-Chlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (): Replaces the 2-chlorophenylamino group with a 4-methoxyphenylamino substituent.
  • 3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (): Features a 2-chloro-6-fluorophenyl group at the 3-position and a 3-methoxyphenylamino group.
Halogenation and Electronic Effects
  • 3-(2,6-Dichlorophenyl)-5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (): Substitutes the 3-position with a 2,6-dichlorophenyl group and the ethenyl bridge with 2,4-difluoroanilino. Increased halogenation enhances lipophilicity (logP) and may improve target binding but raises molecular weight (392.19 g/mol vs. 369.78 g/mol for the parent compound) .

Heterocyclic Core Modifications

Triazole-Based Analogues
  • G007-LK ():
    • A 1,2,4-triazole derivative with a methylsulfonylpyridyl group.
    • Demonstrates enhanced metabolic stability and compliance with the "rule of 5," making it a potent Tankyrase (TNKS1/2) inhibitor. The triazole core offers distinct hydrogen-bonding capabilities compared to oxazole .
Thiazolidinone and Chromene Derivatives
  • 5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid (): Incorporates a thiazolidinone ring with a thiocarbonyl group, enabling disulfide bond formation and redox activity, which the oxazole-based parent compound lacks.
  • 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (): A chromene-carbonitrile derivative with a fused cyclohexene ring. The amino and hydroxyl groups improve solubility but reduce membrane permeability compared to the parent oxazole compound .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Properties
Target Compound 369.78 2-chlorophenyl, 2-chlorophenylamino ~3.2 Moderate lipophilicity, CN group enhances reactivity
3-(2-Chloro-6-fluorophenyl) Analogue (E5) 369.78 2-Cl-6-F-phenyl, 3-methoxyphenylamino ~2.8 Increased electronegativity, improved metabolic stability
3-(2,6-Dichlorophenyl) Analogue (E12) 392.19 2,6-dichlorophenyl, 2,4-difluoroanilino ~3.8 High lipophilicity, potential for prolonged half-life
G007-LK (Triazole) (E2) 532.54 Methylsulfonylpyridyl, 1,2,4-triazole ~2.5 Rule of 5 compliant, high TNKS1/2 inhibition

Biological Activity

3-(2-chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H16Cl2N3OC_{20}H_{16}Cl_2N_3O with a molecular weight of approximately 381.82 g/mol. The presence of chlorine atoms in its structure is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that halogenated compounds, particularly those containing chlorine, exhibit enhanced antimicrobial properties. The chlorinated phenyl moieties in this compound may contribute to its ability to target bacterial cells effectively.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. faecium (vancomycin-resistant)16 µg/mL
S. aureus (MRSA)8 µg/mL
E. coli32 µg/mL

Anticancer Activity

The compound has shown promising results in various cancer cell lines, particularly against colorectal (Caco-2) and lung (A549) cancer cells. The mechanism of action appears to be linked to the disruption of cellular processes, leading to apoptosis.

Case Study: Caco-2 Cell Line

In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability:

  • Control Viability : 100%
  • Viability after Treatment : 39.8% (p < 0.001)

This suggests a potent anticancer effect, likely due to the compound's ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity

Cell LineTreatment ConcentrationCell Viability (%)p-value
Caco-210 µM39.8<0.001
A54910 µM56.90.0019

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Chlorination : Chlorine atoms increase lipophilicity and electrophilicity, enhancing cellular penetration and reactivity with microbial targets.
  • Oxazole Ring : The oxazole moiety may contribute to the compound's interaction with biological macromolecules, potentially disrupting key cellular functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound's synthesis likely involves multi-step protocols, such as cyclization of intermediates containing chlorophenyl and oxazole moieties. For example, oxime formation with hydroxylamine under alkaline conditions followed by chlorination and cyclization (similar to methods used for structurally related isoxazole derivatives) can be adapted . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) using Design of Experiments (DoE) frameworks ensures reproducibility. Purity can be validated via HPLC or LC-MS, as seen in analogous compound analyses .

Q. How can spectroscopic techniques (NMR, IR) distinguish the (E)-ethenyl configuration from its (Z)-isomer?

  • Methodological Answer : The (E)-configuration of the ethenyl group can be confirmed via 1H^1H-NMR coupling constants (J1216HzJ \geq 12–16 \, \text{Hz}) and NOESY experiments to assess spatial proximity of substituents. IR spectroscopy identifies key functional groups (e.g., C≡N stretch near 2220 cm1^{-1}), while 13C^{13}C-NMR distinguishes oxazole ring carbons (typically 95–110 ppm) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. For disordered regions (common in flexible ethenyl or chlorophenyl groups), iterative refinement with restraints on bond lengths/angles and occupancy adjustment ensures accuracy. High-resolution data (≤ 0.8 Å) minimizes residual electron density artifacts .

Advanced Research Questions

Q. How can computational methods predict the compound’s potential biological targets, and what validation experiments are required?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) identifies plausible targets based on binding affinity and pose analysis. Pharmacophore modeling validates steric/electronic compatibility. Experimental validation via enzyme inhibition assays or cellular uptake studies (e.g., fluorescence tagging) confirms computational predictions .

Q. What strategies address discrepancies in observed vs. calculated physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : Discrepancies arise from aggregation or polymorphic forms. Use Hansen solubility parameters to select solvents for recrystallization. Differential Scanning Calorimetry (DSC) identifies polymorphs, while shake-flask or HPLC-UV methods measure logP experimentally. Adjust substituents (e.g., introducing polar groups) to align calculated (ChemAxon) and empirical data .

Q. How can mechanistic studies elucidate the compound’s reactivity under varying pH or oxidative conditions?

  • Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track degradation rates. LC-MS/MS identifies degradation products (e.g., hydrolysis of the oxazole ring or ethenyl bond cleavage). DFT calculations (Gaussian 09) model transition states and activation energies, guiding stabilization strategies (e.g., buffered formulations) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data between synthetic batches?

  • Methodological Answer : Contradictions may stem from residual solvents or byproducts. Use 1H^1H-NMR relaxation experiments (e.g., T1_1 measurements) to detect impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion integrity. Cross-validate with independent synthetic routes (e.g., alternative cyclization catalysts) to isolate batch-specific artifacts .

Q. What analytical approaches reconcile crystallographic disorder with spectroscopic homogeneity?

  • Methodological Answer : Dynamic disorder in crystal lattices (e.g., rotating chlorophenyl groups) does not affect solution-phase homogeneity. Compare powder XRD patterns with single-crystal data to rule out polymorphism. Solution-state DOSY NMR confirms consistent molecular weight across batches, ensuring spectroscopic homogeneity .

Methodological Best Practices

  • Triangulation : Combine XRD, NMR, and computational data to validate structural assignments .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate variability .
  • Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

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